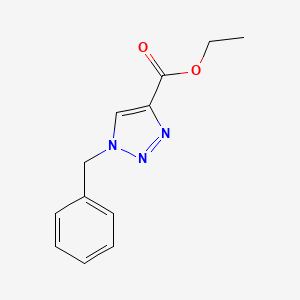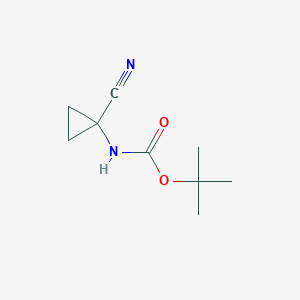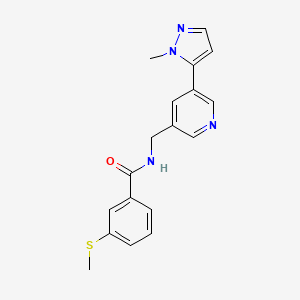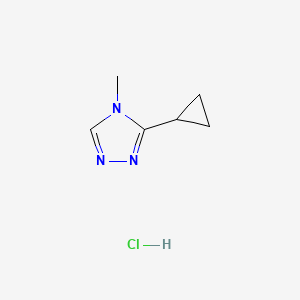
ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
概要
説明
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of 1,2,3-triazoles.
作用機序
Target of Action
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has been studied for its potential biological activities . .
Mode of Action
It is known that triazole derivatives can interact with various biological targets through different types of interactions such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
It’s worth noting that triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties, suggesting that they may influence pathways related to inflammation and neuronal protection .
Result of Action
It’s worth noting that triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . The specific enzymes, proteins, and other biomolecules that Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties, possibly through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
準備方法
The synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
化学反応の分析
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position or the ester group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
類似化合物との比較
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds such as:
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but different functional group.
1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate: Similar structure with a methyl group at the 5-position.
1-benzyl-1H-1,2,3-triazole-4-carboxamide: Similar structure with an amide group instead of an ester.
The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
ethyl 1-benzyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9-15(14-13-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATUHLOREXQBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2601633.png)



![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)
![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)


![2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid](/img/structure/B2601648.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide](/img/structure/B2601650.png)
![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601651.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2601652.png)
![4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2601655.png)
![3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-[2-(propan-2-yl)phenyl]urea](/img/structure/B2601656.png)
